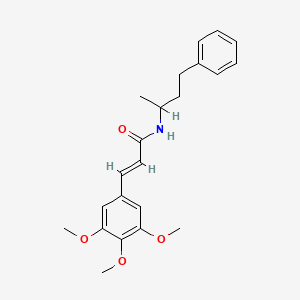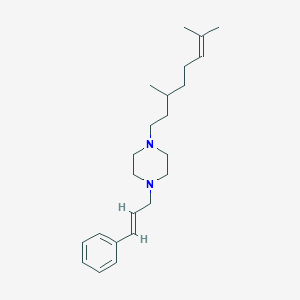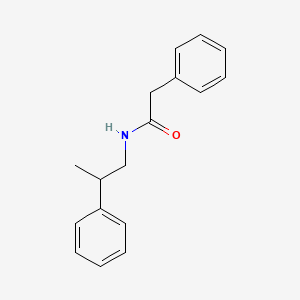![molecular formula C21H26N2O2 B5368131 N-[1-(4-ethylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5368131.png)
N-[1-(4-ethylphenyl)ethyl]-4-(4-morpholinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-ethylphenyl)ethyl]-4-(4-morpholinyl)benzamide, also known as N-ethyl-4-(4-morpholinyl)benzamide (EMB), is a chemical compound that has been extensively studied for its potential therapeutic applications. EMB belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mécanisme D'action
The exact mechanism of action of EMB is not fully understood. However, it has been suggested that EMB may exert its biological effects by modulating the activity of various signaling pathways involved in inflammation, pain, and tumor growth. EMB has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and it has been suggested that this may contribute to its anti-inflammatory and analgesic effects. EMB has also been found to inhibit the activity of various enzymes involved in tumor growth, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
EMB has been found to exhibit a range of biochemical and physiological effects. In animal models of inflammation and pain, EMB has been shown to reduce the production of pro-inflammatory cytokines and to decrease the activity of enzymes involved in the synthesis of prostaglandins. EMB has also been found to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. In animal models of tumor growth, EMB has been shown to inhibit the activity of enzymes involved in DNA synthesis and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
EMB has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in high yield. EMB has also been found to exhibit low toxicity in animal models, making it a potentially safe therapeutic agent. However, there are also some limitations to the use of EMB in lab experiments. One limitation is the lack of information on its pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion. Another limitation is the need for further studies to elucidate its mechanism of action and to determine its potential side effects.
Orientations Futures
There are several future directions for the study of EMB. One direction is the investigation of its potential therapeutic applications in human diseases such as cancer, inflammation, and pain. Another direction is the elucidation of its mechanism of action and the identification of its molecular targets. Further studies are also needed to determine the optimal dosage and administration route of EMB for therapeutic use. Finally, the development of new derivatives of EMB with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more potent and selective therapeutic agents.
Méthodes De Synthèse
The synthesis of EMB involves the reaction of 4-(4-morpholinyl)benzoyl chloride with 4-ethylphenethylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
EMB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. EMB has also been investigated for its antitumor activity, and it has been found to inhibit the growth of various cancer cell lines in vitro and in vivo.
Propriétés
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-17-4-6-18(7-5-17)16(2)22-21(24)19-8-10-20(11-9-19)23-12-14-25-15-13-23/h4-11,16H,3,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHOERZWHRFRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5368048.png)
![7-(4-acetylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5368052.png)

![6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride](/img/structure/B5368076.png)

![1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5368099.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5368106.png)
![3-(2-chlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5368123.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-2-methoxy-2-methylpropanamide](/img/structure/B5368127.png)

![4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5368144.png)
![(3S*,5S*)-1-[3-(methylthio)propyl]-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5368164.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-(propylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5368170.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5368174.png)